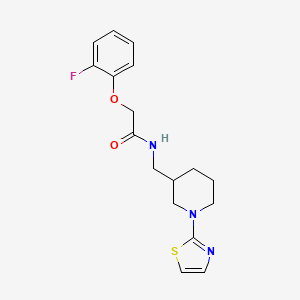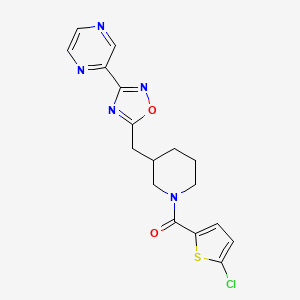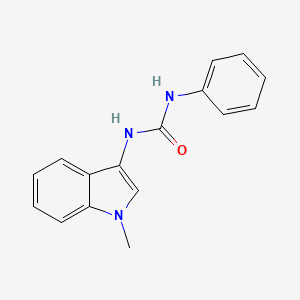
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, acryloyl groups can participate in addition reactions, while sulfonamide groups are often involved in substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods .Aplicaciones Científicas De Investigación
1. Receptor Ligand Design and Polypharmacological Approaches
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been investigated for their potential in receptor ligand design, particularly targeting serotonin receptors. N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, a group related closely to the compound , were studied for their selectivity towards the 5-HT7 receptor, a serotonin receptor. This research underscored the compound's potential in designing selective ligands or multifunctional agents, which could have implications for treating complex CNS disorders due to their polypharmacological profiles. Notably, certain derivatives were recognized for their antidepressant-like and pro-cognitive properties, highlighting their potential therapeutic value in CNS disorder treatment (Canale et al., 2016).
2. Structural Analysis and Molecular Interactions
The structural characteristics of similar compounds have been a subject of study to understand their molecular interactions better. For instance, a compound with a structural framework akin to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide was synthesized, and its structure was analyzed, revealing significant twists and specific dihedral angles within its molecular structure. This kind of structural analysis is vital for understanding the compound's potential interactions with biological molecules, which is crucial for drug design and other applications (Richter et al., 2009).
3. Synthesis and Molecular Design for Therapeutic Applications
Compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and studied for various therapeutic applications. For instance, a study focused on the synthesis and characterization of derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, shedding light on the versatile therapeutic applications these compounds may offer. The compounds were also evaluated for their potential toxicity, providing a comprehensive understanding of their safety profile (Küçükgüzel et al., 2013).
4. Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of derivatives similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been a focal point of research. Some studies have synthesized and tested these derivatives for their in vitro activities against various cancer cell lines and microbial strains. These studies provide insights into the potential of these compounds in developing novel antimicrobial agents and cancer therapies (Mert et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJKPPSZCHMBH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2472639.png)
![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)





![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)
![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)
